molecular formula C13H10N2O3 B13590196 1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13590196
M. Wt: 242.23 g/mol
InChI Key: IWEWUQRRIBLUHW-UHFFFAOYSA-N
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Description

1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines an indene moiety with a tetrahydropyrimidine-dione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of an indene derivative with a pyrimidine precursor. The reaction conditions often require the use of a strong acid or base as a catalyst, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the indene and pyrimidine intermediates, followed by their condensation under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
  • (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Uniqueness

1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combined indene and tetrahydropyrimidine-dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

1-(3-oxo-1,2-dihydroinden-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H10N2O3/c16-11-5-6-15(13(18)14-11)10-7-8-3-1-2-4-9(8)12(10)17/h1-6,10H,7H2,(H,14,16,18)

InChI Key

IWEWUQRRIBLUHW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)N3C=CC(=O)NC3=O

Origin of Product

United States

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